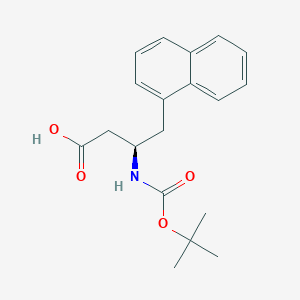

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

Vue d'ensemble

Description

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also be involved in such reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds . This process involves the oxidative addition of an electrophilic organic group to a metal catalyst, followed by transmetalation with a nucleophilic organic group .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it could be involved in various biochemical pathways where carbon-carbon bond formation is crucial.

Result of Action

If the compound is indeed involved in sm cross-coupling reactions , it could potentially facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.

Activité Biologique

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, commonly referred to as Boc-L-naphthylalanine, is a derivative of naphthalene and an amino acid that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes a tert-butoxycarbonyl (Boc) protecting group and a naphthalene moiety. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C₁₉H₂₃NO₄

- Molecular Weight : 329.39 g/mol

- CAS Number : 190190-49-9

- Purity : Typically above 95% in commercial preparations.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to butyrate, this compound may exhibit histone deacetylase (HDAC) inhibitory activity, which plays a crucial role in regulating gene expression related to inflammation and cancer pathways .

- Regulatory T Cell Modulation : It has been shown that compounds with similar structures can promote the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune homeostasis and preventing excessive inflammatory responses .

- Antimicrobial Activity : The naphthalene component may contribute to antimicrobial properties, potentially affecting microbial growth via disruption of membrane integrity or interference with metabolic pathways .

Biological Activity Data

| Activity | Mechanism | References |

|---|---|---|

| HDAC Inhibition | Gene expression modulation | |

| Treg Differentiation | Immune system modulation | |

| Antimicrobial | Membrane disruption |

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

- In Vivo Studies on Inflammation : Research indicated that butyrate derivatives can significantly reduce inflammation markers in animal models, suggesting similar potential for Boc-L-naphthylalanine .

- Cancer Research : Compounds with naphthalene structures have been investigated for their ability to induce apoptosis in cancer cells through HDAC inhibition, leading to increased expression of pro-apoptotic genes .

- Immunomodulatory Effects : A study demonstrated that butyrate enhances the production of IL-10, an anti-inflammatory cytokine, through Treg activation, which could be relevant for Boc-L-naphthylalanine as well .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting autoimmune and inflammatory diseases. For instance, similar compounds have been utilized in the synthesis of aza-analogues of macrosphelides, which are known for their biological activity .

Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions that can lead to the formation of enantiomerically enriched products. This characteristic is crucial in developing drugs that require specific stereochemistry for activity .

Organic Synthesis

Synthesis of Peptides

this compound is integral in peptide synthesis, particularly in creating hybrid peptides with defined secondary structures such as 12/10-helices. These peptides have potential applications in drug design due to their ability to mimic natural biological processes .

Amino Acid Derivatives

The compound is also used to synthesize various amino acid derivatives, which are essential components in many biochemical processes and serve as precursors for more complex molecules. The versatility of the Boc group facilitates multiple synthetic pathways, enhancing its utility in organic chemistry .

Case Studies

Case Study 1: Synthesis of Aza-Macrosphelides

In a study focusing on the synthesis of aza-macrosphelides, this compound was employed as a starting material. The reaction conditions were optimized to achieve high yields and enantiomeric excess, demonstrating its effectiveness as a chiral building block .

Case Study 2: Development of Anti-inflammatory Agents

Research has highlighted the use of this compound in creating new anti-inflammatory agents through modifications that enhance bioavailability and target specificity. The structural modifications facilitated by the Boc group allow for fine-tuning of pharmacological properties .

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDXPRAUFACOHG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151498 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190190-49-9 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190190-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.